![molecular formula C13H13N3O B2797977 N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926211-81-6](/img/structure/B2797977.png)

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

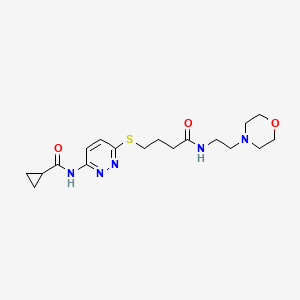

“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 926211-81-6 . It has a molecular weight of 227.27 . The compound is in the form of a powder and is stored at a temperature of 4°C .

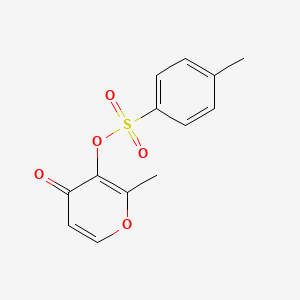

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) . This indicates that the compound has a pyridine ring attached to a phenyl ring through an aminomethyl group .Physical And Chemical Properties Analysis

“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is an important organic intermediate used in the synthesis of various organic compounds . It can be used to prepare a variety of pyridine derivatives, which are important in many areas of chemistry .

Catalysts

This compound can be used in the preparation of magnetically recoverable catalysts. These catalysts have high surface area, simple preparation, and modification, making them ideal for use in chemical reactions .

Pharmaceutical Research

Pyridine derivatives, including those synthesized from “N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide”, show a wide range of excellent biological activities. They can act as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism agents .

Agrochemicals

“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” is also used as an intermediate in the synthesis of agrochemicals . Pyridine derivatives have been found to have significant applications in the agrochemical industry.

Dyes

This compound is widely used in the dye industry . Pyridine derivatives are often used in the synthesis of various dyes due to their ability to form complex structures and vibrant colors.

Photographic Materials

“N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide” can be used in the production of photographic materials. It can act as an antioxidant and anti-fogging agent in these materials .

Wirkmechanismus

Target of Action

The primary targets of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes .

Biochemical Pathways

Given its targets, it is likely to affect pathways related to cell growth and proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide’s action would depend on the specific cellular context. Given its mode of action, it could potentially lead to the inhibition of cell growth and proliferation .

Eigenschaften

IUPAC Name |

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMFGNRCVFEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2797908.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)

![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)